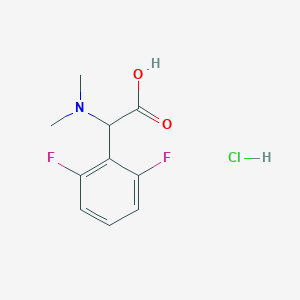

2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)-2-(dimethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2.ClH/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12;/h3-5,9H,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMSEDUCAACKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=C(C=CC=C1F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423024-51-4 | |

| Record name | Benzeneacetic acid, α-(dimethylamino)-2,6-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-difluorophenyl)-2-(dimethylamino)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid hydrochloride, with the CAS number 1423024-51-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12ClF2NO2

- Molecular Weight : 251.66 g/mol

- Purity : Typically ≥95%

- Appearance : Powder

- Storage Conditions : Room temperature

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines. One study highlighted a compound with a cytotoxic concentration (CC50) of 58.4 µM against HT29 colorectal cancer cells, outperforming standard treatments like fluorouracil (CC50 = 381.2 µM) and equating to cisplatin (CC50 = 47.2 µM) in efficacy while demonstrating lower toxicity towards normal human cells .

| Compound | Cell Line | CC50 (µM) | Comparison |

|---|---|---|---|

| Compound A | HT29 | 58.4 | More effective than fluorouracil |

| Fluorouracil | HT29 | 381.2 | Standard treatment |

| Cisplatin | HT29 | 47.2 | Comparable efficacy |

The mechanism through which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For example, compounds that inhibit certain proteases have been linked to altered processing of key substrates involved in immune response and cancer progression .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that a structurally similar compound inhibited the SPPL2a protease with an IC50 value of 0.37 µM, indicating its potential as a therapeutic target for autoimmune diseases and cancers .

- Pharmacokinetic Properties : In vivo studies showed favorable pharmacokinetic parameters such as clearance rates and volume of distribution, suggesting good bioavailability for oral administration .

- Safety Profile : The compound is classified as an irritant under GHS hazard classifications, necessitating careful handling in laboratory settings.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

-

Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are as follows:

These results indicate moderate to good efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Microorganism MIC (µM) Staphylococcus aureus 5.64 Escherichia coli 8.33 Pseudomonas aeruginosa 13.40 - Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Its interaction with specific receptors may provide insights into its potential use in treating mood disorders .

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes critical to metabolic pathways, which could lead to altered cellular signaling and function . This property is essential for developing drugs targeting metabolic diseases.

Case Studies

- Antiviral Research : A study highlighted the synthesis of derivatives of the compound that demonstrated inhibitory activity against HIV-1 isolates. The flexible nature of the structure allows for modifications that enhance antiviral properties .

- Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through specific signaling pathways. Further research is needed to explore these mechanisms comprehensively.

- Neurological Disorders : Investigations into the neuropharmacological effects have led to hypotheses regarding its potential use in treating conditions like depression and anxiety disorders by modulating neurotransmitter levels .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid hydrochloride

- Molecular Formula: C₁₀H₁₂ClF₂NO₂ (calculated for hydrochloride salt)

- SMILES : CN(C)C(C1=C(C=CC=C1F)F)C(=O)O.Cl

- Key Features: A hydrochloride salt featuring a dimethylamino group and a 2,6-difluorophenyl substituent attached to an acetic acid backbone .

Structural Insights :

The compound’s structure is distinguished by:

A 2,6-difluorophenyl ring , which introduces steric bulk and electronic effects, possibly influencing receptor binding or metabolic stability.

A carboxylic acid moiety , enabling salt formation (hydrochloride) and affecting solubility .

Physicochemical Properties :

- Predicted Collision Cross-Section (CCS) : Ranges from 145.1–155.6 Ų (varies with adducts), suggesting moderate molecular size and conformational flexibility .

- Hazard Profile: Limited data, but analogs with similar structures often carry warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Differentiation

Dimethylamino vs. Amino Group: The dimethylamino group in the target compound increases lipophilicity compared to the primary amine in 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride. This difference may influence blood-brain barrier penetration or metabolic pathways .

Carboxylic Acid vs. Ester/Amide :

- Unlike CPHC, which has an ester linkage , the target compound’s carboxylic acid moiety enhances hydrophilicity and salt formation (hydrochloride). This impacts solubility and formulation strategies .

- The absence of a hydroxyl group (as in CPHC) may reduce susceptibility to hydrolysis, improving chemical stability .

Difluorophenyl Substituent :

Functional and Application Differences

- The amino analog () may serve as a precursor in drug synthesis, given its simpler structure and lower molecular weight .

- Industrial Use: 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride () is marketed for agrochemicals and APIs, leveraging its cyclic amine for pesticidal activity. The target compound’s dimethylamino group might lack comparable efficacy in these roles .

Hazard and Stability Profiles

- Toxicity: The amino analog () carries acute oral toxicity (H302) and irritation risks (H315, H319), likely due to its primary amine and smaller size. The target compound’s dimethyl substitution may mitigate these hazards . CPHC’s ester group introduces hydrolysis risks, whereas the target compound’s carboxylic acid may offer better stability under physiological conditions .

Métodos De Preparación

Preparation of 2-(2,6-Difluorophenyl)-2-hydroxyacetic Acid Intermediate

- The starting material 2-(2,6-difluorophenyl)-2-hydroxyacetic acid can be synthesized by controlled hydroxylation of the corresponding 2,6-difluorophenylacetate derivatives.

- A typical method involves dissolving the 2-(2,6-difluorophenyl)-2-hydroxyacetic acid in methanol, followed by acid catalysis using concentrated sulfuric acid at mild temperatures (20–45 °C) to promote esterification or activation steps.

- The reaction mixture is then neutralized with sodium carbonate solution and extracted with an organic solvent such as toluene or ethyl acetate to isolate the intermediate.

Introduction of the Dimethylamino Group

- The dimethylamino group is introduced via a nucleophilic substitution or reductive amination at the alpha position of the acetic acid derivative.

- A common approach involves reacting the hydroxyacetic acid intermediate with dimethylamine or its derivatives under controlled conditions.

- Alternatively, reductive amination can be performed using borane-dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) at temperatures ranging from 0 °C to 60 °C to reduce amides or imines to the corresponding amines.

- The reaction progress is monitored by LCMS to confirm completion.

Formation of the Hydrochloride Salt

- The final step involves treating the free base of 2-(2,6-difluorophenyl)-2-(dimethylamino)acetic acid with hydrochloric acid in an appropriate solvent such as dioxane or methanol at room temperature (~20 °C).

- This step yields the hydrochloride salt, which is often isolated by concentration under reduced pressure and precipitation.

- The hydrochloride salt form enhances the compound’s stability and water solubility, which is critical for pharmaceutical applications.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroxyacetic acid formation | 2-(2,6-Difluorophenyl)-2-hydroxyacetic acid, H2SO4, MeOH | 20–45 °C | 30 min–7 h | 85–95 | Acid catalysis, neutralization with Na2CO3 |

| Dimethylamino introduction | Dimethylamine or BH3-Me2S, THF | 0–60 °C | 1–6 h | 80–90 | Reductive amination monitored by LCMS |

| Hydrochloride salt formation | HCl in dioxane or MeOH | 20 °C | 12 h | >90 | Precipitation and isolation of salt |

Analytical and Purification Techniques

- The reaction mixtures are typically worked up by extraction with ethyl acetate or dichloromethane, washed with brine, and dried over sodium sulfate.

- Purification is achieved by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC) to ensure high purity.

- Characterization includes ^1H NMR, ^19F NMR (for fluorine atoms), LCMS, and melting point determination to confirm structure and purity.

Research Findings and Optimization Notes

- The choice of solvent and temperature critically affects the yield and purity of the hydroxyacetic acid intermediate.

- The reductive amination step with BH3-Me2S is highly efficient for introducing the dimethylamino group, with minimal side reactions.

- Formation of the hydrochloride salt under mild conditions preserves the integrity of the molecule and avoids degradation.

- The use of dioxane as a solvent for salt formation is preferred due to its ability to dissolve both reactants and facilitate crystallization.

- Reaction times vary based on scale and specific batch conditions but generally fall within the ranges noted above.

Summary Table of Preparation Methods

| Preparation Stage | Method/Technique | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Hydroxyacetic acid intermediate | Acid-catalyzed esterification | 2-(2,6-Difluorophenyl)-2-hydroxyacetic acid, H2SO4, MeOH | 20–45 °C, 30 min–7 h | High yield intermediate |

| Dimethylamino group introduction | Reductive amination | Dimethylamine or BH3-Me2S, THF | 0–60 °C, 1–6 h | Efficient amine incorporation |

| Hydrochloride salt formation | Acid-base reaction | HCl in dioxane or MeOH | 20 °C, 12 h | Stable hydrochloride salt |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.